molecular formula C11H14ClNO B3052282 2-chloro-N-methyl-N-(1-phenylethyl)acetamide CAS No. 40023-04-9

2-chloro-N-methyl-N-(1-phenylethyl)acetamide

Cat. No. B3052282
CAS RN: 40023-04-9
M. Wt: 211.69 g/mol
InChI Key: QBURJKXCINMVEV-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-(1-phenylethyl)acetamide is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for 2-chloro-N-methyl-N-(1-phenylethyl)acetamide is 1S/C11H14ClNO/c1-9(13(2)11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-chloro-N-methyl-N-(1-phenylethyl)acetamide is a liquid at room temperature .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including N-methylacetamide, have been studied for their biological effects, with a focus on their toxicological profiles. The biological responses to these chemicals vary qualitatively and quantitatively, and the available data reflect the material's biology and usage. Over the years, significant information has been added to our understanding of the consequences of exposure to these chemicals in humans, highlighting the need for updated information on their toxicological effects (Kennedy, 2001).

Utility in Heterocyclic Synthesis

The chemical reactivity and preparation methods of certain acetamide derivatives, such as 2-cyano-N-(2-hydroxyethyl) acetamide, have been reviewed for their role as intermediates in synthesizing various heterocyclic systems. These compounds serve as crucial intermediates for creating synthetically useful and novel heterocyclic structures, demonstrating their importance in chemical synthesis (Gouda et al., 2015).

Environmental and Pharmacological Studies

Research has also been conducted on the environmental impact and pharmacological applications of acetamide derivatives. For instance, studies on acetaminophen, a well-known analgesic, have explored its environmental presence, toxicity, removal strategies, and transformation pathways in various environments. Understanding the degradation products and intermediates of such compounds is crucial for monitoring, detection, and proposing adequate treatment technologies (Vo et al., 2019).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements associated with it are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-methyl-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-9(13(2)11(14)8-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBURJKXCINMVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406977
Record name 2-chloro-N-methyl-N-(1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-N-(1-phenylethyl)acetamide

CAS RN

40023-04-9
Record name 2-Chloro-N-methyl-N-(1-phenylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40023-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-N-methyl-N-(1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-methyl-N-(1-phenylethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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